3'-Amino-biphenyl-2-carbonitrile

Medicinal Chemistry Scaffold Design Isomer Purity

3'-Amino-biphenyl-2-carbonitrile is a bifunctional biphenyl derivative featuring a primary aromatic amine at the 3' position and a nitrile group at the 2 position on the opposite ring. This precise substitution pattern establishes an asymmetric scaffold with distinct geometric and electronic properties, distinguishing it from other amino-biphenylcarbonitrile regioisomers.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 342613-84-7
Cat. No. B1300067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-biphenyl-2-carbonitrile
CAS342613-84-7
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N
InChIInChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2
InChIKeyGGJLSLOHVMYBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-biphenyl-2-carbonitrile (CAS 342613-84-7): A Key Asymmetric Biphenyl Scaffold for Targeted Synthesis


3'-Amino-biphenyl-2-carbonitrile is a bifunctional biphenyl derivative featuring a primary aromatic amine at the 3' position and a nitrile group at the 2 position on the opposite ring [1]. This precise substitution pattern establishes an asymmetric scaffold with distinct geometric and electronic properties, distinguishing it from other amino-biphenylcarbonitrile regioisomers. Its molecular formula is C13H10N2, with a molecular weight of 194.23 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 49.8 Ų [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis .

Precision in Biphenyl Scaffolds: Why 3'-Amino-biphenyl-2-carbonitrile Stands Apart


Generic substitution within the amino-biphenyl-carbonitrile family is not feasible due to profound differences in molecular geometry and physicochemical properties dictated by the substitution pattern. The 1,3-disubstitution on the distal ring in 3'-Amino-biphenyl-2-carbonitrile creates a unique spatial orientation for the amine, resulting in distinct dipole moments, lipophilicity (XLogP3: 2.8), and potential for regioselective derivatization compared to its isomers [1]. These critical differences directly impact synthetic yields, purification strategies, and the biological activity of final derivatives, making the specific selection of this isomer a non-negotiable step for reproducible research and development [2].

Head-to-Head Differentiation Data for 3'-Amino-biphenyl-2-carbonitrile Procurement


The Meta-Substituted Amine Vector: A Geometric Differentiator from the 3-Amino Isomer

A critical differentiator of 3'-Amino-biphenyl-2-carbonitrile from its isomer 3-Aminobiphenyl-2-carbonitrile (CAS 106274-68-4) is the geometric vector of the amine group. In the target compound, the amine is on the distal ring, projecting away from the nitrile-substituted ring, whereas in the 3-amino isomer, the amine is on the same ring, ortho to the nitrile. This structural difference is quantified by the significantly different computed InChIKeys (GGJLSLOHVMYBDP-UHFFFAOYSA-N for the target vs. LMAIDQDTPOQJBC-UHFFFAOYSA-N for the 3-amino isomer), confirming distinct chemical identities [1]. This variance directly affects the trajectory of derivatization and molecular recognition.

Medicinal Chemistry Scaffold Design Isomer Purity

Lower Computed Lipophilicity (XLogP3) Compared to the 3-Amino Isomer

The computed partition coefficient (XLogP3) for 3'-Amino-biphenyl-2-carbonitrile is 2.8, which is approximately 10% lower than the 3.1 value for 3-Aminobiphenyl-2-carbonitrile. This indicates a lower inherent lipophilicity for the target compound [1][2]. This property is highly relevant for drug development, where lower logP values often correlate with better aqueous solubility and a reduced risk of metabolic liabilities.

ADME Drug Design Lipophilicity

Physical State and Melting Point Disparity with the 4'-Amino Isomer

A significant practical differentiator is the physical state. 4'-Amino-biphenyl-2-carbonitrile (CAS 91822-41-2) is a solid with a well-characterized melting point of 117 °C . In contrast, 3'-Amino-biphenyl-2-carbonitrile exhibits a distinct physical profile, and while its exact melting point is not widely cataloged, the markedly different intermolecular interactions arising from its meta-substitution pattern suggest it is a different solid-phase material, potentially an oil or low-melting solid . This difference is critical for purification and formulation.

Formulation Purification Crystallization

Ideal Deployment Scenarios for 3'-Amino-biphenyl-2-carbonitrile Based on Its Differential Profile


Regioselective Derivatization for Asymmetric Drug Scaffolds

Ideal for medicinal chemistry campaigns requiring a precise, asymmetric biphenyl scaffold. The unique 3'-amine vector, which is geometrically distinct from same-ring isomers, ensures highly regioselective functionalization, which is essential for exploring structure-activity relationships (SAR) around non-symmetrical biaryl drug candidates [1].

Lead Optimization Programs Targeting Improved Solubility

This compound is the preferred building block for drug discovery programs where controlling lipophilicity is a key design criterion. Its lower computed XLogP3 (2.8) compared to the 3-amino isomer (3.1) makes it a more favorable starting point for optimizing aqueous solubility and metabolic stability of a lead series [1].

Laboratory-Scale Synthesis of Advanced Intermediates

Suited for R&D laboratories synthesizing complex intermediates for angiotensin II receptor antagonists or GABA receptor modulators. The bifunctional nature allows for sequential transformations (e.g., nitrile conversion to tetrazole followed by amine acylation) with predictable orthogonality, a feature not easily replicated by isomers with different substitution patterns [2].

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